molecular formula C5H7N3O B3420739 1-Methyl-1H-imidazole-2-carbaldehyde oxime CAS No. 20062-62-8

1-Methyl-1H-imidazole-2-carbaldehyde oxime

Cat. No.: B3420739
CAS No.: 20062-62-8
M. Wt: 125.13 g/mol
InChI Key: UOXZSCQNOHAHIM-QPJJXVBHSA-N
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Description

1-Methyl-1H-imidazole-2-carbaldehyde oxime is a nitrogen-rich heterocyclic compound that serves as a versatile building block and ligand in scientific research. This compound features both an aromatic imidazole nitrogen and an oxime nitrogen, providing two potential donor atoms with distinct electronic environments for coordinating metal ions . Its primary research value lies in the field of coordination chemistry, where it is used to synthesize novel mononuclear and potentially multinuclear coordination compounds . Studies have demonstrated its effective use in constructing complexes with divalent metal ions such as Zinc(II), forming stable, five-membered chelate rings through its donor atoms . The deprotonation of the oxime group can further influence its coordination modes, offering opportunities to create diverse molecular and supramolecular structures, including metal-organic frameworks (MOFs) . Researchers utilize this ligand to develop complexes with potential applications in biochemical modeling and materials science . As a specialized chemical, this compound is offered for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(1-methylimidazol-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-2-6-5(8)4-7-9/h2-4,9H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXZSCQNOHAHIM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90781492
Record name 1-Methyl-2-(nitrosomethylidene)-2,3-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90781492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20062-62-8
Record name 1-Methyl-2-(nitrosomethylidene)-2,3-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90781492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 1 Methyl 1h Imidazole 2 Carbaldehyde Oxime

Established Synthetic Routes for 1-Methyl-1H-imidazole-2-carbaldehyde Oxime

The primary route to synthesizing this compound involves the direct transformation of its corresponding aldehyde precursor.

Condensation Reactions with Hydroxylamine (B1172632)

The most fundamental and widely employed method for the preparation of oximes is the condensation reaction of an aldehyde or a ketone with hydroxylamine. wikipedia.orgbyjus.com In this process, 1-Methyl-1H-imidazole-2-carbaldehyde is treated with hydroxylamine (NH₂OH), resulting in the formation of this compound and the elimination of a water molecule. byjus.com This reaction converts the carbonyl group (C=O) of the aldehyde into an oxime functional group (C=N-OH). wikipedia.org The resulting compounds, known as aldoximes when derived from aldehydes, are typically colorless crystals or thick liquids with poor solubility in water. wikipedia.org

Optimization of Reaction Conditions and Yields

To enhance the efficiency, yield, and environmental compatibility of oxime synthesis, various reaction conditions have been optimized. Traditional methods often require heating in the presence of a base. jocpr.com Modern approaches focus on milder and more effective catalytic systems.

Key optimization strategies include:

Catalysis: The use of novel catalysts, such as amino acid-functionalized imidazolium-based ionic liquids, has been shown to facilitate the conversion of carbonyl compounds to their corresponding oximes under mild and eco-friendly conditions. researchgate.net

Base and Solvent System: A common procedure involves the use of a base like potassium carbonate in a solvent such as tetrahydrofuran (B95107) (THF). jocpr.com This system is effective for generating the oxime in situ for subsequent reactions.

pH Control: The reaction is often carried out in a weakly acidic medium, which can be crucial for achieving optimal reaction rates and yields. byjus.com

Table 1: Selected Conditions for Oxime Synthesis

Catalyst/BaseSolventKey AdvantagesReference
Ionic Liquid (L-Amino acid functionalized)Not specifiedMild, efficient, eco-friendly procedure. researchgate.net
Potassium Carbonate (K₂CO₃)Tetrahydrofuran (THF)Effective for one-pot synthesis and subsequent derivatization. jocpr.com
Weakly Acidic MediumNot specifiedGeneral condition for efficient oxime formation. byjus.com

Functionalization and Derivatization Strategies

This compound possesses several reactive sites that allow for diverse chemical modifications, enabling the synthesis of a broad library of derivatives.

N1-Substitution of the Imidazole (B134444) Ring

The nitrogen at the N1 position of the imidazole ring is a common site for functionalization. While the title compound is already methylated at this position, the synthesis of analogues with different N1-substituents is a key strategy. This is typically achieved by alkylating or arylating the NH-imidazole precursor before or after the formation of the functional group at the C2 position. Regioselective alkylation at the N1 position of imidazole derivatives can be achieved using various alkylating agents in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile. researchgate.net For instance, N-arylation can be accomplished using aryl iodides with a copper catalyst, and N-benzylation has also been documented for related imidazole aldehydes. nih.govnist.gov

Table 2: Examples of N1-Substitution on the Imidazole Ring

Substituent TypeReagentsReference
ArylAryl iodide, CuI, K₃PO₄ nih.gov
AlkylAlkyl halide, K₂CO₃ researchgate.net
BenzylBenzyl halide nist.gov

O-Alkylation and Ether Formation of the Oxime Group

The hydroxyl group of the oxime is readily derivatized to form oxime ethers through O-alkylation. This modification is significant as it alters the polarity and chemical properties of the molecule.

The synthesis of oxime ethers can be performed via two main routes: jocpr.com

Two-Step Method: This traditional approach first involves the synthesis and isolation of the oxime. Subsequently, the oxime is treated with an alkyl halide in the presence of a base (e.g., sodium alkoxides, NaH, K₂CO₃) in a suitable solvent like DMSO or DMF to yield the corresponding oxime ether. jocpr.com

One-Pot Synthesis: A more efficient method involves a one-pot reaction where the starting aldehyde, hydroxylamine hydrochloride, a base (e.g., anhydrous potassium carbonate), and an alkylating agent (e.g., methyl or ethyl bromide) are all combined in a solvent like THF. jocpr.com This procedure generates the oxime in situ, which is immediately alkylated, often completing within an hour with high yields. jocpr.com

The successful formation of the ether is confirmed by the disappearance of the characteristic O-H proton signal in the ¹H-NMR spectrum and the loss of the O-H stretching band in the infrared spectrum. jocpr.com

Modifications at the Carbaldehyde Position

The C=N-OH group, which originates from the carbaldehyde, is a versatile functional handle that can undergo several fundamental transformations to yield different classes of compounds. wikipedia.org

Reduction to Amines: The oxime group can be reduced to a primary amine. This transformation of this compound would yield (1-methyl-1H-imidazol-2-yl)methanamine. Reagents commonly used for this reduction include sodium metal, catalytic hydrogenation, or various hydride reagents. wikipedia.org

Dehydration to Nitriles: Dehydration of aldoximes using reagents such as acid anhydrides results in the formation of nitriles. wikipedia.org Applying this to the title compound would produce 1-methyl-1H-imidazole-2-carbonitrile.

Hydrolysis to Aldehydes: The oxime functional group can be hydrolyzed back to the original carbonyl compound. wikipedia.org This reverse reaction is typically achieved by heating the oxime in the presence of an inorganic acid, which would regenerate 1-Methyl-1H-imidazole-2-carbaldehyde and hydroxylamine. wikipedia.org

Table 3: Chemical Transformations at the Oxime Functional Group

Reaction TypeReagent(s)Resulting Functional GroupReference
ReductionSodium metal, H₂/Catalyst, Hydride reagentsAmine (-CH₂NH₂) wikipedia.org
DehydrationAcid AnhydridesNitrile (-C≡N) wikipedia.org
HydrolysisInorganic Acid, HeatAldehyde (-CHO) wikipedia.org

This compound as a Synthetic Intermediate

This compound is a versatile synthetic intermediate utilized in the construction of more complex heterocyclic systems. Its reactivity, stemming from the oxime functional group and the imidazole core, allows for its participation in a variety of chemical transformations. The strategic placement of the oxime on the imidazole ring makes it a valuable precursor in several synthetic pathways.

Precursor in Cyanoimidazole Synthesis

A significant application of this compound is its role as a precursor in the synthesis of cyanoimidazoles. The conversion of an aldoxime to a nitrile (a cyano group) is a fundamental transformation in organic chemistry, typically achieved through a dehydration reaction. wikipedia.org This process involves the elimination of a water molecule from the oxime moiety, yielding the corresponding nitrile.

The dehydration of this compound results in the formation of 1-methyl-1H-imidazole-2-carbonitrile. This reaction can be accomplished using various dehydrating agents. While specific studies on this exact molecule's dehydration are not prevalent in the provided results, the general mechanism is well-established. wikipedia.org The resulting cyanoimidazole is a valuable building block, as the cyano group can be further manipulated into other functional groups, such as amines or carboxylic acids, expanding its synthetic utility. nih.gov

Table 1: Dehydration of this compound

Reactant Product Reaction Type

Role in Purine (B94841) Synthesis

Imidazole derivatives are crucial starting materials for the synthesis of purines, which are fundamental components of nucleic acids. mdpi.comrsc.org Oximes derived from imidazole carbaldehydes, such as this compound, can serve as key intermediates in constructing the fused pyrimidine (B1678525) ring of the purine system. mdpi.com

Research has demonstrated that 4-aminoimidazole-5-carbaldehyde oximes are readily prepared and can be efficiently cyclized to form 7-substituted purines. mdpi.com Although this example involves a different isomer, the chemical principles are transferable. The synthesis strategy often involves the reduction of the oxime group to an amine, followed by intramolecular cyclization with another functional group on the imidazole ring to form the purine core. The use of imidazole-based oximes provides an efficient route to key intermediates that might otherwise be difficult to access, facilitating the development of new purine derivatives. mdpi.com

Table 2: Imidazole Oximes in Purine Synthesis

Imidazole Precursor Key Transformation Resulting Heterocycle
4-Aminoimidazole-5-carbaldehyde oxime Cyclization 7-Substituted purines mdpi.com

Broader Applications in Organic Synthesis

Beyond its use in preparing cyanoimidazoles and purines, this compound holds potential in other areas of organic synthesis, primarily due to the reactivity of the oxime group. wikipedia.org

One common transformation of oximes is their reduction to primary amines. wikipedia.org The reduction of this compound would yield 1-(1-methyl-1H-imidazol-2-yl)methanamine. This amine can then be used in the synthesis of more complex molecules, such as Schiff bases or as a ligand for metal complexes, a known application for the parent aldehyde, 1-methyl-2-imidazolecarboxaldehyde. sigmaaldrich.comcore.ac.uk

Furthermore, oximes can undergo the Beckmann rearrangement under acidic conditions to form amides. wikipedia.org In the case of this aldoxime, this would lead to the formation of N-substituted formamides, further diversifying its synthetic potential. The imidazole nucleus itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.govresearchgate.net Therefore, derivatives of this compound are valuable intermediates for creating novel compounds with potential biological activities.

Table 3: Potential Synthetic Transformations

Reaction Type Product
Reduction 1-(1-Methyl-1H-imidazol-2-yl)methanamine wikipedia.org
Beckmann Rearrangement N-substituted formamides wikipedia.org

Advanced Structural Characterization and Conformational Analysis of 1 Methyl 1h Imidazole 2 Carbaldehyde Oxime and Its Derivatives

Solid-State Structural Elucidation via X-ray Crystallography

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of 1-Methyl-1H-imidazole-2-carbaldehyde oxime has been determined through rigorous X-ray crystallographic studies.

Single-Crystal X-ray Diffraction Studies

Interactive Table: Crystallographic Data for (E)-1-Methyl-1H-imidazole-2-carbaldehyde Oxime (MICO)

ParameterValue
Chemical FormulaC₅H₇N₃O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.356(2)
b (Å)10.589(3)
c (Å)13.989(4)
α (°)90
β (°)98.63(3)
γ (°)90
Volume (ų)1224.2(5)
Z8

Note: Data extracted from a 2023 study on imidazole (B134444) oxime ligands and their zinc complexes. bohrium.com

Analysis of Molecular Conformations (e.g., E/Z Isomerism, Dihedral Angles, Torsion Angles)

The presence of the C=N double bond in the oxime moiety gives rise to geometric isomerism, resulting in E (entgegen) and Z (zusammen) isomers. studymind.co.ukadichemistry.com In the case of this compound, the crystallographic analysis has confirmed the existence of the (E)-isomer in the solid state. bohrium.com The preference for a particular isomer can be influenced by steric and electronic factors, and the interconversion between isomers can sometimes be achieved under specific conditions, such as changes in pH or temperature. researchgate.netresearchgate.net

The conformation of the molecule is further defined by its dihedral and torsion angles. For instance, the relative orientation of the imidazole ring and the oxime group is a key structural feature. The planarity of the imidazole ring and the oxime group can influence the extent of conjugation and, consequently, the electronic properties of the molecule.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular forces play a critical role in the packing of molecules in the crystal lattice. In this compound, hydrogen bonding is a dominant interaction. The oxime group provides both a hydrogen bond donor (-OH) and acceptor (=N-), while the imidazole ring contains a nitrogen atom that can also act as a hydrogen bond acceptor. nih.govrsc.org Studies on related imidazole oximes have shown the formation of various hydrogen-bonding motifs, including intermolecular O-H···N and O-H···O interactions, which contribute to the stability of the crystal structure. bohrium.combiorxiv.org

Furthermore, the aromatic nature of the imidazole ring allows for the possibility of π-π stacking interactions. nih.govresearchgate.netrsc.org These interactions, where the π-electron clouds of adjacent rings overlap, are significant in the solid-state arrangement of many imidazole derivatives. researchgate.netacs.org The extent and geometry of π-π stacking can be influenced by the substituents on the imidazole ring.

Spectroscopic Techniques for Detailed Structural and Electronic Characterization

Spectroscopic methods are indispensable for characterizing the structural and electronic properties of this compound, particularly in the solution state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assessment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a wealth of information. The chemical shifts of the protons and carbons in the imidazole ring and the oxime moiety are sensitive to the electronic environment and the isomeric form (E/Z) of the molecule. conicet.gov.ar

Studies on similar imidazole oximes have shown that the syn- (Z) and anti- (E) isomers can be distinguished by NMR, and their relative populations can be determined in different solvents. conicet.gov.ar The proton of the oxime's hydroxyl group typically appears as a broad singlet, and its chemical shift can be indicative of its involvement in hydrogen bonding. Two-dimensional NMR techniques, such as HMBC and HSQC, can be used to confirm the assignments of all proton and carbon signals.

Interactive Table: Predicted ¹H NMR Chemical Shifts (ppm) for this compound

ProtonPredicted Chemical Shift (ppm)
Imidazole H47.1 - 7.3
Imidazole H57.0 - 7.2
N-CH₃3.7 - 3.9
CH=N8.0 - 8.2
N-OH10.0 - 11.5

Note: These are predicted values based on data from related imidazole and oxime compounds. Actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and vibrational modes within a molecule. For this compound, characteristic vibrational frequencies can be assigned to specific bonds and groups.

The FT-IR spectrum of the parent aldehyde, 1-Methyl-1H-imidazole-2-carbaldehyde, shows characteristic bands for the C=O stretching of the aldehyde group. nih.govnist.gov In the oxime, this band is absent and new bands corresponding to the C=N and N-O stretching, and O-H bending vibrations appear. The broad O-H stretching band in the high-frequency region of the IR spectrum is indicative of hydrogen bonding. nist.govresearchgate.net FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the vibrations of the imidazole ring. researchgate.netarizona.edu

Interactive Table: Key FT-IR Vibrational Frequencies for Imidazole and Oxime Moieties

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (oxime)Stretching (H-bonded)3100 - 3400 (broad)
C-H (imidazole)Stretching3000 - 3150
C=N (oxime)Stretching1620 - 1680
C=N, C=C (imidazole)Ring Stretching1400 - 1600
N-O (oxime)Stretching930 - 960

Note: These are typical ranges and specific values for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For this compound and its related derivatives, UV-Vis spectra provide valuable insights into the π-electron systems and the influence of substituents on the electronic structure. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, with the main transitions for these compounds being of the π → π* and n → π* type.

Research on imidazole derivatives has established the characteristic absorption regions for these transitions. The imidazole ring itself, being an aromatic heterocycle, exhibits strong π → π* transitions. The introduction of a carbaldehyde oxime group at the 2-position of the ring, as in this compound, introduces additional n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms of the oxime moiety and the nitrogen of the imidazole ring.

Detailed spectroscopic studies on the closely related compound, imidazole-2-carbaldehyde, reveal a strong absorption peak attributed to the π → π* electron transition of the C=N bond within the imidazole ring. mdpi.com Another key absorption band is assigned to the n → π* transition of the C=N bond. mdpi.com

In a study utilizing a 2% methanol (B129727) aqueous solution as the solvent, imidazole-2-carbaldehyde displayed a characteristic absorption peak at 280 nm, which is considered its signature absorption. mdpi.com A weaker absorption band was also observed at 215 nm. mdpi.com The introduction of a methyl group to the imidazole ring, as seen in 4-methyl-imidazole-2-carbaldehyde, results in a slight red shift (bathochromic shift) of these absorption peaks to 282 nm and 217 nm, respectively. mdpi.com This shift is due to the electron-donating nature of the methyl group. Computational studies on imidazole-2-carboxaldehyde have shown two strong and broad absorption bands in the ranges of 220-250 nm and 270-300 nm. researchgate.net

For this compound, it is anticipated that the electronic spectrum would be influenced by the electronic interplay between the imidazole ring and the carbaldehyde oxime substituent. The π-conjugation system extends from the imidazole ring to the C=N-OH group of the oxime. This extended conjugation is expected to influence the position and intensity of the π → π* absorption bands. The non-bonding electrons of the oxime nitrogen and oxygen atoms would also contribute to n → π* transitions. The polarity of the solvent can also affect the positions of these absorption bands, with polar solvents often causing a blue shift (hypsochromic shift) for n → π* transitions and a red shift for π → π* transitions.

Table 1: UV-Vis Absorption Data for Imidazole-2-carbaldehyde Derivatives

Compoundλmax 1 (nm)Transition Type for λmax 1λmax 2 (nm)Transition Type for λmax 2SolventReference
Imidazole-2-carbaldehyde215-280n → π2% Methanol in Water mdpi.com
4-Methyl-imidazole-2-carbaldehyde217-282n → π2% Methanol in Water mdpi.com

Coordination Chemistry of 1 Methyl 1h Imidazole 2 Carbaldehyde Oxime and Its Metal Complexes

Ligating Properties and Diverse Coordination Modes

1-Methyl-1H-imidazole-2-carbaldehyde oxime, a derivative of imidazole (B134444), is noted for its flexible and dynamic role in coordination chemistry. Its structural features allow it to form stable complexes with a variety of metal ions through different coordination patterns.

Multidentate Coordination Capability

This compound is recognized as a versatile ligand capable of multiple coordination modes. bohrium.com The presence of several potential donor atoms within its molecular structure allows it to act as a chelating agent, binding to a central metal ion at multiple points. This multidentate nature is a key factor in the formation of stable coordination compounds. The specific coordination behavior can be influenced by various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. bohrium.com For instance, in some complexes, the ligand has been observed to coordinate in a bidentate fashion. researchgate.net

Role of Imidazole Nitrogen and Oxime Nitrogen/Oxygen Donor Sites

The coordination versatility of this compound stems from its distinct donor sites: the nitrogen atom of the imidazole ring and the nitrogen and oxygen atoms of the oxime group. bohrium.comresearchgate.net The imidazole ring, an electron-rich aromatic system, provides a nitrogen atom that readily coordinates with metal ions. nih.gov The oxime functional group presents two potential donor atoms, nitrogen and oxygen, and can coordinate to a metal center in several ways. researchgate.net This allows the ligand to bridge metal centers or form chelate rings, contributing to the structural diversity of its metal complexes. bohrium.comresearchgate.net In certain nickel and cobalt complexes, for example, the ligand coordinates in a bidentate mode through its nitrogen atoms, leading to a hexa-coordinated compound. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound has been successfully achieved with a range of transition metals. These synthetic efforts are typically followed by thorough characterization to determine the structure and properties of the resulting compounds.

Formation of Complexes with Various Transition Metals (e.g., Ag, Ni, Hg, Zn, Ru, Pd, Mn, Co, Cu)

Researchers have successfully synthesized and studied complexes of this compound with several transition metals. Documented examples include complexes with zinc(II), nickel(II), and mercury(II). bohrium.comresearchgate.net The synthesis generally involves the reaction of the corresponding metal salt, such as zinc chloride, with the ligand in a suitable solvent like ethanol. bohrium.com Additionally, studies on related imidazole-based ligands have demonstrated complex formation with a broader range of metals, including silver(I), ruthenium(II), cobalt(II), and copper(II), highlighting the wide-ranging coordination affinity of the imidazole moiety. nih.govcore.ac.uknih.govresearchgate.net

Table 1: Examples of Metal Complexes with this compound and Related Ligands

Metal Ion Ligand Resulting Complex Formula Reference
Zinc(II) This compound {Zn(MICO)₂Cl₂} bohrium.com
Nickel(II) This compound {Ni(L)₂Cl₂} researchgate.net
Mercury(II) This compound {Hg₂(L)₂Cl₄}·DMF researchgate.net
Silver(I) This compound [Ag(ligand)₂][NO₃] researchgate.net
Copper(II) Imidazole-2-carboxaldehyde Cu-ICA nih.gov

Structural and Electronic Properties of Metal-Oxime Complexes

The structural and electronic properties of the metal complexes of this compound are intricately linked to their coordination environment. The final structure and stability of these complexes are significantly influenced by intermolecular interactions, such as hydrogen bonds. bohrium.com For example, in the zinc complex {Zn(MICO)₂Cl₂}, intermolecular hydrogen bonds of the types O-H···Cl and C-H···O play a crucial role in the cohesion and stability of the crystal structure. bohrium.com

The coordination of the ligand to the metal ion also induces changes in the electronic properties of both the ligand and the metal center. These changes can be probed by techniques like UV-Vis spectroscopy. bohrium.com Theoretical studies, such as those using Density Functional Theory (DFT), are often used to complement experimental findings and provide deeper insights into the electronic structure, frontier orbitals, and molecular electrostatic potential of these complexes. bohrium.com

Table 2: List of Chemical Compounds

Compound Name
This compound
Silver nitrate
Nickel chloride
Mercury chloride
Zinc chloride
Ruthenium
Palladium
Manganese
Cobalt chloride
Copper sulfate
Ethanol

Influence of Ligand Stereochemistry on Complex Architecture

In a notable example, the (E)-isomer of this compound has been shown to act as a bidentate ligand in the formation of a Nickel(II) complex, bis[chloro((E)-1-methyl-1H-imidazole-2-carbaldehyde oxime)nickel(II)]. bohrium.com In this complex, the ligand coordinates to the Ni(II) ion through the nitrogen atom of the imidazole ring and the nitrogen atom of the oxime group, forming a stable five-membered chelate ring. bohrium.com This bidentate coordination mode leads to a hexa-coordinated, distorted octahedral geometry around the nickel center. bohrium.com

Conversely, the same (E)-isomer can adopt a monodentate coordination mode, as observed in a dimeric mercury(II) complex, di-μ-chloro-bis[chloro((E)-1-methyl-1H-imidazole-2-carbaldehyde oxime)mercury(II)]. bohrium.com In this instance, the ligand coordinates to the mercury(II) ion solely through the imidazole nitrogen atom. This monodentate ligation results in a distorted tetrahedral geometry around each mercury center. bohrium.com The preference for a particular coordination mode is influenced by several factors, including the nature of the metal ion, the presence of other coordinating anions, and the reaction conditions.

While detailed structural studies directly comparing the coordination of the (Z)-isomer of this compound are not extensively available, it can be inferred that the different spatial disposition of the oxime group would likely lead to different chelate ring conformations and potentially favor different coordination geometries or nuclearities in the resulting metal complexes. The steric hindrance between the methyl group on the imidazole ring and the oxime's hydroxyl group in the (Z)-isomer could influence its ability to form stable chelates compared to the (E)-isomer.

Table 1: Coordination Modes of (E)-1-Methyl-1H-imidazole-2-carbaldehyde Oxime

Metal IonComplexCoordination ModeResulting Geometry
Nickel(II)bis[chloro((E)-1-methyl-1H-imidazole-2-carbaldehyde oxime)nickel(II)]Bidentate (Nimidazole, Noxime)Distorted Octahedral
Mercury(II)di-μ-chloro-bis[chloro((E)-1-methyl-1H-imidazole-2-carbaldehyde oxime)mercury(II)]Monodentate (Nimidazole)Distorted Tetrahedral

Electrochemical Behavior of Coordination Compounds

The electrochemical properties of coordination compounds derived from this compound are of significant interest as they provide insights into the electronic communication between the metal center and the ligand, as well as the potential applications of these complexes in redox catalysis and sensing.

Cyclic voltammetry has been employed to study the redox behavior of these complexes. For instance, the Nickel(II) complex, bis[chloro((E)-1-methyl-1H-imidazole-2-carbaldehyde oxime)nickel(II)], has been investigated to understand its electrochemical characteristics. bohrium.com Studies on related transition metal complexes with simple 1H-imidazole show that the redox behavior is often metal-centered. For example, Cr(III) and Co(II) complexes of 1H-imidazole exhibit reductive waves corresponding to the Cr(III)/Cr(II) and Co(II)/Co(I) couples, respectively, which are typically irreversible one-electron processes. researchgate.net

In the case of the Ni(II) complex with this compound, the electrochemical behavior is influenced by the coordination environment. bohrium.com The redox potentials and the reversibility of the electron transfer processes are sensitive to the geometry of the complex and the nature of the donor atoms. While detailed quantitative data for the this compound complex is specific to the reported study, general trends observed in similar imidazole-based systems can provide a comparative framework. For instance, the electrochemical response of the free ligand is often compared to that of the metal complexes to distinguish between ligand-based and metal-based redox processes.

Table 2: Comparative Electrochemical Behavior of Imidazole-based Complexes

Complex TypeMetal CenterObserved Redox ProcessNature of Process
Cr(III)-imidazoleCr(III)Cr(III) → Cr(II)Irreversible, one-electron reduction
Co(II)-imidazoleCo(II)Co(II) → Co(I)Irreversible, one-electron reduction
Ni(II)-(this compound)Ni(II)Ni(II) ↔ Ni(III)Quasi-reversible/Irreversible (dependent on conditions)

Note: The data for the Ni(II) complex is a generalized representation based on typical behavior and the specific study. bohrium.com

Magnetic Properties of Paramagnetic Complexes

The magnetic properties of paramagnetic complexes of this compound are determined by the electronic configuration of the central metal ion and the nature of the magnetic exchange interactions between metal centers in polynuclear complexes.

While specific magnetic susceptibility data for paramagnetic complexes of this compound are not widely reported, studies on analogous copper(II) and cobalt(II) complexes with imidazole-based ligands provide valuable insights. For instance, dinuclear copper(II) complexes with bridging imidazole ligands can exhibit either ferromagnetic or antiferromagnetic coupling between the copper(II) centers, depending on the geometry of the bridging unit and the resulting overlap of magnetic orbitals. Weak antiferromagnetic interactions have been observed in some copper(II) complexes with 2-methyl-1H-imidazole.

Similarly, cobalt(II) complexes with imidazole derivatives often exhibit magnetic moments characteristic of high-spin Co(II) in either octahedral or tetrahedral environments. jcchems.com At low temperatures, weak antiferromagnetic interactions can be observed in mononuclear Co(II) complexes due to intermolecular interactions within the crystal lattice. jcchems.com The study of cobalt(II)-imidazole-carboxylate complexes has shown the importance of considering the contribution of the angular momentum to the magnetic moment for a quantitative analysis of their magnetic properties. jcchems.com

For a hypothetical paramagnetic complex of this compound, such as a copper(II) or a high-spin nickel(II) or cobalt(II) complex, the magnetic behavior would be dictated by the interplay of single-ion magnetic anisotropy and any magnetic exchange interactions. Temperature-dependent magnetic susceptibility measurements would be essential to determine the nature and magnitude of these interactions.

Reactivity Profiles and Mechanistic Investigations of 1 Methyl 1h Imidazole 2 Carbaldehyde Oxime

Fundamental Chemical Transformations Involving the Oxime Moiety

The oxime functional group (C=N-OH) is a hub of reactivity, susceptible to oxidation, reduction, and rearrangement reactions that transform the molecule's core structure.

The oxidation of aldoximes is a standard method for the synthesis of nitrile oxides or nitriles. For imidazole-containing oximes, the reaction outcome can be influenced by the choice of oxidizing agent and the reaction conditions. While specific studies on the oxidation of 1-Methyl-1H-imidazole-2-carbaldehyde oxime are not extensively detailed in the literature, the reactivity of analogous compounds suggests primary pathways. Generally, the oxime group can be oxidized to generate nitrile or nitro derivatives using common oxidizing agents. smolecule.com For instance, treatment with agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) typically facilitates this transformation. smolecule.com

A plausible oxidation reaction for this compound would involve its conversion to 1-methyl-1H-imidazole-2-carbonitrile. This process involves the formal removal of two hydrogen atoms from the oxime moiety. More complex oxidation reactions have been observed for other oximes, such as the silver(I) oxide-mediated oxidative dimerization of 2-hydroxy-1-naphthaldehyde (B42665) oxime, which proceeds through a nitrile oxide intermediate to form a spiro adduct-dimer.

Table 1: Representative Oxidation Reactions of Oximes

Oxime SubstrateReagent(s)Primary ProductReaction Type
Generic Aldoxime (R-CH=NOH)Potassium Permanganate (KMnO₄)Nitrile (R-C≡N)Dehydrogenation
Generic Aldoxime (R-CH=NOH)Hydrogen Peroxide (H₂O₂)Nitrile (R-C≡N) or Nitro compound (R-NO₂)Oxidative Conversion
2-Hydroxy-1-naphthaldehyde oximeSilver(I) Oxide (Ag₂O), N-Methylmorpholine N-oxide (NMMO)Spiro adduct-dimerOxidative Dimerization/Cycloaddition

The reduction of oximes is a fundamental transformation that typically yields primary amines. This reaction is crucial for synthesizing amine-containing compounds from carbonyl precursors. The oxime of 1-Methyl-1H-imidazole-2-carbaldehyde can be reduced to form (1-methyl-1H-imidazol-2-yl)methanamine. Common reducing agents for this transformation include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com

An alternative and efficient method for the selective reduction of oximes to primary amines utilizes stannous chloride (SnCl₂) in refluxing ethanol. derpharmachemica.com This method is valued for its cost-effectiveness and straightforward conditions. derpharmachemica.com The resulting (1-methyl-1H-imidazol-2-yl)methanamine is a valuable building block for more complex molecules due to the presence of a reactive primary amine group.

Table 2: Common Reduction Methods for Oximes

Reducing AgentSolventTypical ConditionsProduct from Aldoxime
Sodium Borohydride (NaBH₄)Ethanol or Methanol (B129727)Room TemperaturePrimary Amine
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (B95107) (THF) or Diethyl EtherRefluxPrimary Amine
Stannous Chloride (SnCl₂)EthanolRefluxPrimary Amine
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Ethanol or Acetic AcidPressurePrimary Amine

The concept of nucleophilic substitution involving the oxime moiety is best exemplified by the Beckmann rearrangement. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction transforms an oxime into an amide or a nitrile. wikipedia.orgmasterorganicchemistry.com For an aldoxime like this compound, the rearrangement typically leads to the formation of a nitrile (1-methyl-1H-imidazole-2-carbonitrile). masterorganicchemistry.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group (e.g., by protonation with a strong acid or reaction with tosyl chloride), followed by the migration of the group anti-periplanar to the leaving group. wikipedia.org

Furthermore, computational studies on conjugates of imidazole-2-carbaldehyde oxime have highlighted the inherent nucleophilic character of the oxime group itself. researchgate.net Molecular docking and quantum mechanical calculations indicate that proton transfer between the oxime hydroxyl and the imidazole (B134444) nitrogen atom is possible, which can activate the oxime for nucleophilic attack on electrophilic centers. researchgate.net This suggests that the compound can participate in reactions akin to the catalytic triad (B1167595) found in enzymes, making it a subject of interest for designing molecular scavengers. researchgate.net

Metal-Mediated and Metal-Catalyzed Reactions

Metals can play a crucial role in both the synthesis of this compound and in catalyzing its subsequent transformations.

The synthesis of this compound is typically achieved through a condensation reaction between its corresponding aldehyde, 1-methyl-1H-imidazole-2-carbaldehyde, and hydroxylamine (B1172632) (NH₂OH) or its salt, hydroxylamine hydrochloride. smolecule.comresearchgate.net The reaction mechanism involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. nih.gov

While this reaction often proceeds under mild, acid-catalyzed conditions (typically pH ~4.5) without metal involvement, certain catalysts can enhance the rate and efficiency. nih.gov Aniline has been demonstrated to be an effective organocatalyst for oximation, significantly increasing reaction rates at neutral pH. nih.gov Furthermore, transition metal complexes are known to coordinate with oximes, and metal ions can mediate their formation. researchgate.netacs.org For instance, copper(II) has been shown to form complexes with imidazole-2-carboxaldehyde, coordinating with both the nitrogen atoms of the imidazole ring and the oxygen atom of the aldehyde group, suggesting a potential role for metals in templating or catalyzing the oximation reaction. nih.gov

Carbene and nitrene transfer reactions represent advanced synthetic methods for forming new carbon-carbon and carbon-nitrogen bonds. These highly reactive intermediates can be stabilized and their reactivity controlled by transition metal catalysts. Hemoproteins, for example, have been engineered to catalyze novel carbene and nitrene transfer reactions with high selectivity. wikipedia.org Carbenes and nitrenes are considered electronic analogs of oxene species, which are key intermediates in reactions catalyzed by metalloporphyrins. wikipedia.org

While there are no specific reports in the surveyed literature of this compound being used as a precursor for nitrene transfer, its structure is relevant to this chemistry. The imidazole moiety is a well-known N-heterocyclic carbene (NHC) precursor and a common ligand in transition metal catalysis. In principle, the oxime group could be a source for a nitrene or a related reactive nitrogen species under specific catalytic conditions. For example, cobalt-mediated reactions are known to facilitate nitrene transfer from sulfonyl azides in multi-component reactions to build complex heterocycles. nih.gov The presence of the imidazole ring in the target compound could allow it to act as an ancillary ligand, modulating the activity of a metal center involved in such a transformation. However, further research is required to explore the potential of this specific oxime in metal-catalyzed carbene or nitrene transfer reactions.

Cycloaddition Reactions Leading to Heterocycle Formation

While direct experimental studies on the cycloaddition reactions of this compound are not extensively documented in publicly available literature, the reactivity of oximes as 1,3-dipoles is a well-established principle in organic synthesis, often leading to the formation of five-membered heterocycles like isoxazolidines. researchgate.netnih.gov This reactivity stems from the ability of the oxime to isomerize to a nitrone intermediate, which then participates in [3+2] cycloaddition reactions with suitable dipolarophiles (e.g., alkenes). psu.edu

A general cascade reaction involves the initial formation of the oxime, which then cyclizes to a nitrone. This intermediate nitrone can then undergo an intermolecular dipolar cycloaddition with an activated dipolarophile to form an isoxazolidine (B1194047) ring. psu.edu For instance, the reaction of various aldehydes with hydroxylamine and a dipolarophile can lead to the formation of isoxazolidine derivatives. psu.edu Although not specifically demonstrated for this compound, this general pathway provides a strong indication of its potential to form heterocyclic structures.

Furthermore, the imidazole moiety itself can be constructed through cycloaddition reactions. For example, base-catalyzed [3+2] cycloaddition protocols are known for synthesizing substituted imidazoles. rsc.org Copper-catalyzed formal aza-[3+2] cycloaddition reactions of pyridine (B92270) derivatives with α-diazo oxime ethers have been successfully employed to produce imidazopyridines, highlighting the utility of oxime derivatives in forming fused imidazole ring systems. researchgate.net

The following table summarizes representative cycloaddition reactions involving oxime derivatives, which suggest potential reaction pathways for this compound.

Table 1: Representative Cycloaddition Reactions Involving Oxime Derivatives

Reactants Catalyst/Conditions Product Heterocycle Reference
Haloaldehydes, Hydroxylamine, Activated Dipolarophiles Cascade Reaction Isoxazolidines psu.edu
Pyridine derivatives, α-Diazo oxime ethers Copper catalyst, Trifluoroethanol Imidazopyridines researchgate.net
Alkyne- or alkene-tethered aldoximes Hypervalent iodine(III) species Fused Isoxazoles/Isoxazolines nih.gov
Amidoximes, Methyl propiolate 1,4-diazabicyclo[2.2.2]octane (DABCO), Microwave irradiation Disubstituted Imidazoles nih.gov

Elucidation of Reaction Mechanisms and Catalytic Cycles

Understanding the intricate mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic routes. This section explores the identification of key intermediates and transition states, as well as the role of catalysts in promoting its reactivity.

Identification of Intermediates and Transition States in Reaction Pathways

Computational studies on a conjugate of 6-methyluracil (B20015) and imidazole-2-carbaldehyde oxime have provided valuable insights into the potential reaction mechanisms. researchgate.net These studies, using molecular docking and ab initio quantum mechanical calculations, have assessed the nucleophilic reactivity of the oxime. The calculations revealed that proton transfer and activation are feasible processes, suggesting that the compound can be active in its own right, potentially reacting with esters in a manner analogous to the catalytic triad found in enzymes like histidine. researchgate.net

Minimum energy profiles calculated for the rotation of the oxime group and for proton transfer indicate the possible intermediates and transition states involved in its activation. researchgate.net The formation of a diimine species has been suggested as a key intermediate in the formation of imidazoles from glyoxal (B1671930) and methylamine, a reaction that shares structural similarities with the imidazole core of the target molecule. nih.gov Under acidic conditions, this diimine can act as a nucleophile, attacking a carbonyl group to generate an acyclic enol intermediate, which then cyclizes to form the imidazole ring. nih.gov

The standard mechanism for oxime formation itself involves the proton-catalyzed attack of the nucleophilic nitrogen on a carbonyl carbon, leading to a tetrahedral hemiaminal intermediate. acs.org Subsequent dehydration yields the oxime. acs.org In the context of cycloadditions, the crucial intermediate is the nitrone, formed through tautomerization of the oxime. nih.gov DFT calculations have suggested that this isomerization can be more favorable through a bimolecular process involving two oxime molecules. nih.gov

Understanding the Role of Catalysts in Promoting Reactivity

Catalysts play a pivotal role in enhancing the reactivity of oximes and facilitating the formation of heterocyclic compounds. In the context of imidazole synthesis, various catalysts have been employed. For instance, the synthesis of N-arylimidazoles can be achieved using CuI as a catalyst with K3PO4 as the base. nih.gov Ruthenium carbonyl has been used to catalyze the oxidation of alkynes to generate precursors for monosubstituted imidazoles. nih.gov Furthermore, iron catalysts in the presence of an oxidant have been shown to promote the reaction between amidoximes and enones to yield imidazoles. rsc.org

In the realm of cycloaddition reactions involving oxime derivatives, copper catalysts have proven effective in formal aza-[3+2] cycloadditions to produce imidazopyridines. researchgate.net Hypervalent iodine(III) species have been utilized to catalyze the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes, leading to fused isoxazole (B147169) and isoxazoline (B3343090) derivatives. nih.govnih.gov Mechanistic studies of these reactions indicate that a hydroxy(aryl)iodonium tosylate, generated in situ, is the active catalytic species that reacts with the aldoxime to form a nitrile oxide intermediate, which then undergoes intramolecular cycloaddition. nih.govnih.gov

The imidazole nucleus itself can act as a catalyst. In its protonated form, it can function as an acid catalyst, while in its neutral form, it can act as a nucleophilic catalyst by forming acylated or phosphorylated intermediates. nih.gov A one-pot synthesis of a copper-imidazole-2-carboxaldehyde complex has demonstrated oxidase-like activity, catalyzing the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB). This suggests that the coordination of a metal ion to the imidazole-2-carbaldehyde moiety can induce catalytic properties.

The following table summarizes the role of various catalysts in reactions relevant to the reactivity of this compound.

Table 2: Role of Catalysts in Related Reactions

Catalyst Reaction Type Role of Catalyst Reference
Copper(I) iodide N-arylation of imidazole Promotes the formation of the C-N bond. nih.gov
Ruthenium carbonyl Oxidation of alkynes Catalyzes the formation of cis-enediol diacetates as imidazole precursors. nih.gov
Iron catalyst Reaction of amidoximes and enones Promotes the cyclization to form imidazoles. rsc.org
Copper catalyst Formal aza-[3+2] cycloaddition Generates an α-imino Cu-carbenoid from α-diazo oxime ethers. researchgate.net
Hypervalent iodine(III) species Intramolecular oxidative cycloaddition Generates a nitrile oxide intermediate from the aldoxime. nih.govnih.gov
Imidazole General acid-base/nucleophilic catalysis Acts as a proton donor/acceptor or forms reactive intermediates. nih.gov
Copper(II) ions Oxidation (oxidase-like activity) Forms an active complex with imidazole-2-carboxaldehyde.

Computational Chemistry and Theoretical Insights into 1 Methyl 1h Imidazole 2 Carbaldehyde Oxime

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Recent research has employed DFT to elucidate the properties of 1-Methyl-1H-imidazole-2-carbaldehyde oxime, providing a foundational understanding of its molecular characteristics. bohrium.com

Analysis of Electronic Structure and Molecular Orbitals

A 2023 study by Kouki et al. performed a detailed computational analysis of (E)−this compound (referred to as MICO in their study). bohrium.com The electronic structure was investigated using DFT, providing insights into the distribution of electrons and the nature of the molecular orbitals. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. bohrium.com For this compound, the calculated HOMO-LUMO gap provides a quantitative measure of its electronic stability. bohrium.com

Calculated Frontier Orbital Energies for this compound
ParameterEnergy (eV)
E_HOMO-6.42
E_LUMO-0.84
E_gap (HOMO-LUMO)5.58

This table presents the calculated energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them for (E)−this compound, as reported in the study by Kouki et al. (2023). bohrium.com

Prediction of Reactivity and Exploration of Reaction Pathways

The frontier molecular orbitals not only indicate stability but also predict the most likely sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO across the molecular structure of this compound reveals regions of higher electron density (prone to electrophilic attack) and lower electron density (prone to nucleophilic attack).

Furthermore, computational studies on related imidazole-2-carbaldehyde oxime conjugates have explored reaction pathways, such as proton transfer and rotation of the oxime group. researchgate.net These calculations help in understanding the activation barriers for certain reactions and suggest the compound's potential to interact with other molecules, for instance, in a manner similar to the catalytic triad (B1167595) in enzymes. researchgate.net While specific reaction pathway explorations for the standalone molecule are not extensively detailed in the available literature, the principles from related studies can be applied to understand its potential reactivity.

Simulation of Spectroscopic Properties

DFT calculations are also a powerful tool for simulating spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical UV-visible absorption spectra have been simulated. bohrium.com These simulations can predict the electronic transitions responsible for the observed absorption bands. The study by Kouki et al. found good agreement between the experimental and simulated UV-visible spectra, confirming the accuracy of the employed DFT method. bohrium.com

Advanced Analysis of Intermolecular Interactions

Beyond the properties of a single molecule, computational chemistry can illuminate the non-covalent interactions that dictate how molecules interact with each other. These interactions are fundamental to understanding crystal packing, supramolecular assembly, and biological activity.

Quantum Theory of Atoms in Molecules (QTAIM) for Topological Charge Density Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. nih.govyoutube.com By identifying bond critical points (BCPs) and analyzing the properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, QTAIM can distinguish between covalent and non-covalent interactions. nih.gov

For imidazole (B134444) derivatives, QTAIM analysis has been used to identify and characterize hydrogen bonding. nih.gov A positive value of the Laplacian of the charge density at a BCP is indicative of a non-covalent interaction, such as a hydrogen bond. nih.gov In the context of this compound, QTAIM could be applied to analyze potential intramolecular hydrogen bonds, such as between the oxime hydrogen and the imidazole nitrogen, as well as intermolecular hydrogen bonds that stabilize its crystal structure. Such analyses provide quantitative data on the strength and nature of these crucial interactions. researchgate.net

General QTAIM Parameters for Characterizing Interactions
ParameterInterpretation
Electron Density (ρ(r)) at BCPHigher values indicate stronger bonds/interactions.
Laplacian of Electron Density (∇²ρ(r)) at BCPNegative values suggest covalent character (shared interaction); positive values suggest non-covalent character (closed-shell interaction).
Ellipticity (ε)Measures the anisotropy of the electron density at the BCP; higher values for π-bonds.

This table outlines the key parameters used in QTAIM analysis and their general interpretation for characterizing chemical bonds and non-covalent interactions.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and identify non-covalent interactions in 3D space. youtube.comup.ac.za It is based on the electron density and its reduced density gradient (RDG). NCI plots generate surfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding, color-coded to indicate the strength of the interaction. youtube.com

For imidazole-containing compounds, NCI analysis can reveal the intricate network of interactions that lead to the formation of supramolecular structures. researchgate.net The imidazole ring itself can participate in various non-covalent interactions, including hydrogen bonds, π-π stacking, and dipole-dipole interactions, which are essential for the formation of larger assemblies. nih.gov In the case of this compound, NCI analysis would be instrumental in visualizing how individual molecules pack in the solid state and form supramolecular architectures, governed by a combination of hydrogen bonds from the oxime group and weaker van der Waals forces. bohrium.comresearchgate.net

Molecular Modeling and Dynamics Simulations

Computational chemistry provides a powerful lens for examining the structural and interactive properties of molecules at an atomic level. For this compound, molecular modeling and dynamics simulations offer critical insights into its conformational landscape, stability, and potential as a ligand for biological targets. These theoretical approaches complement experimental data and guide the rational design of new chemical entities.

Conformational Analysis and Stability Studies

Conformational analysis, typically performed using quantum mechanical methods like Density Functional Theory (DFT), helps to identify the most stable conformers (i.e., those with the lowest potential energy). For related imidazole derivatives, studies have shown that the planarity of the imidazole ring is generally maintained, while substituents can rotate to achieve energetically favorable positions. nih.gov In the case of this compound, the syn and anti conformations of the oxime group, as well as the rotational isomers around the bond connecting the oxime to the imidazole ring, are of primary interest.

The stability of these conformers is determined by a delicate balance of electronic and steric effects. Intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations. For instance, a hydrogen bond between the oxime's hydroxyl group and the N1-methylated nitrogen of the imidazole ring could lock the molecule into a specific planar arrangement. The stability of imidazole derivatives is a subject of considerable research, with factors like N-methylation influencing their electronic properties and, consequently, their reactivity and stability. researchgate.netatamanchemicals.com

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in different environments, such as in aqueous solution. These simulations model the movement of atoms over time, providing a picture of the conformational flexibility and intermolecular interactions. For imidazole and 1-methylimidazole, MD simulations have highlighted the importance of hydrogen bonding in their liquid-phase dynamics. researchgate.netstanford.edu

Table 1: Key Rotatable Bonds and Potential Conformations of this compound

Rotatable BondDescriptionPotential ConformationsStabilizing/Destabilizing Factors
Imidazole-C(aldehyde)Rotation of the carbaldehyde oxime group relative to the imidazole ring.Coplanar or twisted conformations.Steric hindrance from the N1-methyl group, potential for intramolecular hydrogen bonding.
C=N (oxime)Isomerism of the oxime functional group.Syn and anti isomers.Electronic effects of the imidazole ring, solvent interactions.
N-OH (oxime)Rotation of the hydroxyl group of the oxime.Various orientations of the hydrogen atom.Potential for hydrogen bonding with solvent or other parts of the molecule.

Prediction of Ligand-Target Interactions at a Molecular Level

The imidazole ring is a common motif in many biologically active molecules and approved drugs, largely due to its ability to engage in various types of interactions with biological macromolecules. nih.gov The unique electronic structure of the imidazole ring, with its two nitrogen atoms, allows it to act as a hydrogen bond donor and acceptor, as well as to participate in pi-pi stacking and coordination with metal ions. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in structure-based drug design. For this compound, docking studies could be employed to screen for potential biological targets and to understand the molecular basis of its activity. The imidazole moiety could, for example, interact with amino acid residues in an enzyme's active site, such as histidine, through hydrogen bonding or with aromatic residues like phenylalanine or tyrosine via pi-stacking.

Quantitative Structure-Activity Relationship (QSAR) studies represent another computational approach that relates the chemical structure of a series of compounds to their biological activity. For imidazole derivatives, 3D-QSAR models have been developed to identify the key steric, electrostatic, and hydrophobic features that are important for their interaction with specific targets. rjptonline.orgresearchgate.net Such models could be used to predict the activity of this compound and to guide the design of more potent analogs.

The oxime group also contributes significantly to the potential for ligand-target interactions. Oximes are known for their ability to act as nucleophiles and to coordinate with metal ions, a property that has been exploited in the design of reactivators for inhibited acetylcholinesterase. The specific orientation of the oxime group, as determined by its conformational analysis, would be critical for its ability to interact effectively with a target.

Table 2: Potential Ligand-Target Interactions for this compound

Functional GroupType of InteractionPotential Interacting Residues in a Protein
Imidazole RingHydrogen Bonding (donor/acceptor)Aspartic acid, Glutamic acid, Serine, Threonine, Histidine
Pi-Pi StackingPhenylalanine, Tyrosine, Tryptophan, Histidine
Metal CoordinationHistidine, Cysteine, Aspartic acid, Glutamic acid
N1-Methyl GroupHydrophobic InteractionsLeucine, Isoleucine, Valine, Alanine
Oxime GroupHydrogen Bonding (donor/acceptor)Aspartic acid, Glutamic acid, Serine, Threonine
Nucleophilic AttackSerine (in esterases), phosphorylated amino acids
Metal CoordinationMetal ions in metalloenzymes

Advanced Research Applications of 1 Methyl 1h Imidazole 2 Carbaldehyde Oxime and Its Derivatives

Applications in Catalysis and Functional Materials Science

The structural framework of 1-Methyl-1H-imidazole-2-carbaldehyde oxime, featuring a 1-methyl-imidazole core, provides multiple coordination sites through its nitrogen atoms. This makes it and its derivatives highly effective ligands for the development of sophisticated catalytic systems and novel functional materials.

Development and Utilization as Ligands in Catalytic Systems

Imidazole (B134444) and its derivatives are recognized as fundamental building blocks in coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. rsc.orgnih.gov The parent imidazole ring possesses two nitrogen donor sites, and derivatives like this compound can be further functionalized to create multifunctional ligands. rsc.org These ligands are instrumental in the rational design of targeted metal-organic frameworks (MOFs) and other coordination supramolecular systems. rsc.orgnih.gov

The aldehyde precursor, 1-Methyl-2-imidazolecarboxaldehyde, is used in the synthesis of complex ligands such as N,N-dimethyl-N′-(1-methylimidazole-2-ylmethyl)-ethylenediamine. sigmaaldrich.comsigmaaldrich.com The conversion of the aldehyde to an oxime introduces an additional coordination site (the oxime nitrogen and oxygen), enhancing the ligand's versatility. Research has demonstrated that imidazole-2-carboxaldehyde can be used to prepare copper-based materials (Cu-ICA) that exhibit significant oxidase-like activity. These materials can catalyze the oxidation of substrates like 3,3′,5,5′-tetramethylbenzidine (TMB) in aqueous solutions, a property not observed with the copper salt or the ligand alone. This suggests that the coordination of copper to the imidazole derivative is crucial for the catalytic activity.

The imidazole ring within these ligands provides a stable anchor to the metal center, while the oxime group can participate in the catalytic cycle, for example, through proton transfer or by influencing the electronic properties of the metal center. The structural variations possible within this class of ligands allow for fine-tuning of the catalytic properties for specific applications.

Role as Precursors for Novel Functional Materials Development

The same properties that make imidazole derivatives excellent ligands also make them ideal precursors for novel functional materials, particularly Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability of this compound to coordinate with metal ions through both its imidazole nitrogen atoms and the oxime group makes it a promising candidate for creating robust and functional MOFs. rsc.orgrsc.orgnih.gov

Recent research has shown a surge in the use of imidazole derivatives for constructing new MOFs with desirable properties. rsc.org These materials can be designed to have specific pore sizes, surface areas, and chemical functionalities, making them suitable for applications such as:

Gas Storage and Separation: The tailored porosity of imidazole-based MOFs allows for the selective adsorption of different gases.

Sensing: MOFs incorporating fluorescent imidazole ligands can be used as chemical sensors. For instance, luminescent Cu(II) and Ba(II) MOFs based on imidazole-functionalized ligands have been developed for the selective detection of nitroaromatic compounds like picric acid and metal ions. researchgate.net

Proton Conduction: A MOF constructed from copper, sulfate, and a benzo-diimidazole ligand has demonstrated high proton conductivity, a crucial property for developing fuel cell membranes. rsc.org

The oxime functional group can be further modified, for example, by immobilization on nanoparticles to create hybrid materials. Oxime-based CO-releasing molecules (oximeCORMs) have been attached to iron oxide nanoparticles, demonstrating the potential to integrate these molecules into nanomaterial platforms for controlled release applications.

Mechanistic Studies of Bio-Molecular Interactions

The structural similarity of the imidazole ring to the histidine amino acid residue, combined with the nucleophilic power of the oxime group, positions this compound and its derivatives as potent molecules for interacting with and modulating biological systems.

Enzyme Binding and Molecular Inhibition Mechanisms (e.g., Cholinesterase Reactivation)

A primary area of research for oxime-containing compounds is their use as reactivators for acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides. nih.govresearchgate.net OP compounds work by phosphorylating a critical serine residue in the active site of AChE, rendering the enzyme inactive. nih.gov This leads to an accumulation of the neurotransmitter acetylcholine, causing a cholinergic crisis. nih.gov

Oximes function as nucleophilic agents that can displace the phosphate (B84403) group from the serine residue, thereby restoring the enzyme's function. nih.govresearchgate.net The mechanism involves the oxime's negatively charged oxygen atom (oximate) attacking the phosphorus atom of the OP-AChE conjugate. youtube.com This forms a phosphyloxime, which then leaves the active site, regenerating the free enzyme. researchgate.netyoutube.com

A series of imidazole and imidazolium (B1220033) oximes have been synthesized and studied for their potential as AChE reactivators. nih.gov Molecular docking studies have shown that these compounds can fit within the active site gorge of OP-inhibited human AChE. nih.gov The effectiveness of reactivation depends heavily on the specific structure of the oxime and its orientation within the active site. nih.govmmsl.cz For instance, research on chiral methylphosphonate-inhibited AChE shows that the stereochemistry significantly impacts the rate of oxime reactivation, suggesting that a precise orientation is required for an efficient reaction. nih.gov While pyridinium (B92312) oximes like pralidoxime (B1201516) (2-PAM) are standard, imidazole-based oximes are being explored as alternatives, with some showing good efficacy in in vitro tests with human AChE. nih.govnih.gov

Selected Oxime Reactivators and Their Characteristics
Compound/ClassCore StructureKey Research FindingReference
Pralidoxime (2-PAM)Mono-pyridiniumOne of the first effective oxime reactivators developed and approved for use. nih.gov nih.gov
HI-6Bis-pyridiniumA standard reactivator often used in research; its binding to albumin is pharmacologically insignificant (1%). nih.gov nih.gov
Imidazole/Imidazolium OximesImidazoleSynthesized and assessed via molecular docking for reactivation of human AChE inhibited by various nerve agents. nih.gov nih.gov
RS194BN-substituted 2-hydroxyiminoacetamideA lead compound from a series of uncharged oximes designed to cross the blood-brain barrier, showing good in vitro efficacy. nih.gov nih.gov

Investigations into Molecular Mechanisms of Cellular Pathway Modulation

Imidazole derivatives have been shown to modulate various cellular signaling pathways critical in cell proliferation, apoptosis, and stress response. These activities are often linked to their ability to interact with key regulatory proteins like kinases or transcription factors.

Recent studies have demonstrated that certain novel imidazole derivatives can significantly reduce the proliferation of myeloid leukemia cells. nih.gov The mechanism for this anti-proliferative effect was linked to the induction of apoptosis and the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/β-catenin pathway, such as c-Myc. nih.gov The Wnt pathway is fundamental in development and is often dysregulated in cancer.

Furthermore, other research has shown that new imidazoles can induce cellular toxicity by disrupting the cellular redox balance, impairing the mitochondrial membrane potential, and modulating the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov HIF-1α is a key transcription factor in the cellular response to low oxygen and is also implicated in cancer progression. The ability of imidazole compounds to interfere with these fundamental cellular processes highlights their potential as tools for studying and potentially targeting disease pathways. nih.govnih.gov

Interaction with Specific Biological Targets (e.g., DNA, Receptors) at the Molecular Level

The planar structure of the imidazole ring and its capacity for various non-covalent interactions (hydrogen bonding, π–π stacking) make it a privileged scaffold for designing molecules that bind to biological macromolecules like DNA. nih.govnih.gov Imidazole derivatives have been extensively studied as DNA binding agents and potential anticancer drugs. nih.gov

Research has shown that hybrid molecules combining an imidazole-2-thione with an acenaphthylenone scaffold can act as dual DNA intercalators and topoisomerase II inhibitors. nih.govtandfonline.com Topoisomerases are essential enzymes that manage the topology of DNA; their inhibition can lead to DNA damage and cell death, which is a common mechanism for anticancer drugs. nih.gov Molecular docking studies of these imidazole derivatives confirmed their ability to bind within the DNA-topoisomerase complex. tandfonline.com

Conclusion and Future Research Directions

Summary of the Current Research Landscape and Key Contributions

Research concerning 1-Methyl-1H-imidazole-2-carbaldehyde oxime has primarily centered on its synthesis and its behavior as a ligand in coordination chemistry. The imidazole (B134444) moiety is a crucial component in numerous biologically active molecules and pharmaceuticals. nih.govnih.gov The functionalization of imidazole rings, including the introduction of an oxime group, is a key strategy for developing novel compounds with specific chemical and physical properties. beilstein-journals.orgresearchgate.net

The synthesis of the parent aldehyde, 1-methyl-2-imidazolecarboxaldehyde, is a critical precursor step. sigmaaldrich.comnih.govorgsyn.org This aldehyde can be prepared from commercially available starting materials and serves as a versatile building block for a variety of imidazole derivatives. sigmaaldrich.comorganic-chemistry.org The subsequent formation of the oxime is a standard synthetic transformation.

A significant area of investigation has been the use of this compound as a ligand in the formation of metal complexes. For instance, it has been used to synthesize and characterize zinc(II) coordination compounds. bohrium.com In these complexes, the oxime ligand coordinates to the metal center, demonstrating its capacity to form stable structures. bohrium.com Studies have explored the spectroscopic and crystallographic properties of these complexes, providing fundamental insights into their molecular geometry and bonding. bohrium.com

The broader class of imidazole-based oximes has been recognized for its potential in medicinal chemistry, with some derivatives showing antimicrobial properties. nih.gov The oxime functional group itself is known to be a pharmacophore in various biologically active compounds. nih.govnih.gov

Identification of Emerging Trends and Unexplored Research Avenues

While foundational research has established the synthesis and basic coordination chemistry of this compound, several emerging trends point toward new research avenues.

Catalysis: Imidazole-containing ligands are increasingly being explored for their role in catalysis. beilstein-journals.orgchemscene.com Copper complexes with imidazole-based ligands, for example, have demonstrated oxidase-like activity and have been used in the catalytic oxidation of organic substrates. nih.govresearchgate.netmdpi.com The specific electronic and steric properties of this compound could be harnessed to develop novel catalysts for a range of organic transformations. The exploration of its complexes with various transition metals for catalytic applications remains a largely unexplored area.

Bioinorganic Chemistry and Medicinal Applications: The imidazole ring is a key coordinating group in many metalloenzymes. researchgate.net There is a growing interest in designing synthetic mimics of these enzyme active sites. The coordination complexes of this compound could serve as models for understanding biological processes or as therapeutic agents themselves. Given that imidazole derivatives have been investigated for anticancer and anti-inflammatory properties, the biological evaluation of this specific oxime and its metal complexes is a promising research direction. nih.govnih.gov

Materials Science: Imidazole-based compounds are being investigated for the development of sustainable materials and functional surfaces. numberanalytics.com The ability of this compound to coordinate with metal ions could be exploited in the design of metal-organic frameworks (MOFs) or other coordination polymers with unique structural and functional properties.

Prognosis for Novel Applications in Pure and Interdisciplinary Fields

The future for this compound and its derivatives appears promising, with potential applications spanning from pure chemistry to interdisciplinary fields.

In pure chemistry , the compound will likely continue to be a valuable building block in organic synthesis for creating more complex heterocyclic systems. organic-chemistry.org Its coordination chemistry will undoubtedly expand beyond the currently reported examples to include a wider range of metals, leading to new structural motifs and a deeper understanding of ligand-metal interactions.

In interdisciplinary fields , the most significant potential lies in:

Medicinal Chemistry: As the search for new therapeutic agents continues, this compound and its derivatives are prime candidates for screening against various diseases. The combination of the imidazole core, known for its presence in many pharmaceuticals, and the versatile oxime group suggests potential for the development of novel antimicrobial, anticancer, or anti-inflammatory agents. nih.govnih.govnih.govnih.gov

Catalysis: The development of efficient and selective catalysts is a cornerstone of green chemistry. The metal complexes of this compound could lead to new catalysts for oxidation, reduction, or other important chemical transformations, finding use in both laboratory and industrial settings. mdpi.com

Sensing: The coordination of the oxime ligand to metal ions can lead to changes in spectroscopic properties. This phenomenon could be exploited to develop chemosensors for the detection of specific metal ions or other analytes.

Q & A

Q. What are the optimized synthetic routes for 1-Methyl-1H-imidazole-2-carbaldehyde oxime, and how can purity be maximized?

The compound is synthesized via condensation of 1-methylimidazole-2-carbaldehyde with hydroxylamine. Key steps include:

  • Dissolving 1-methylimidazole-2-carbaldehyde in ethanol, adding hydroxylamine hydrochloride, and refluxing for 18 hours under nitrogen .
  • Purification via filtration and vacuum drying, achieving ~60% yield for ligand synthesis. Purity is enhanced by controlling pH (neutral to slightly basic) and using anhydrous solvents to avoid side reactions .
  • Spectroscopic validation (e.g., IR peaks at 3120 cm⁻¹ for N-H stretch and 1670 cm⁻¹ for C=N; ¹H NMR δ 11.46 ppm for oxime proton) confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

A multi-technique approach is recommended:

  • IR Spectroscopy : Identify functional groups (e.g., oxime C=N at 1670 cm⁻¹, imidazole ring vibrations at 1520–1470 cm⁻¹) .
  • NMR : ¹H NMR detects the oxime proton (δ 11.46 ppm) and methyl group (δ 3.81 ppm); ¹³C NMR confirms carbonyl (δ 141.1 ppm) and imidazole carbons .
  • UV-Vis : Absorbance at λmax 275 nm in DMF correlates with π→π* transitions in the conjugated system .

Advanced Research Questions

Q. How can this compound be utilized in designing transition metal complexes?

The oxime acts as a bidentate ligand, coordinating via the imine nitrogen and oxime oxygen. Methodological considerations include:

  • Metal Selection : Nickel(II) and mercury(II) complexes are common. For example, reaction with NiCl₂ in ethanol produces {Ni(L)₂Cl₂} (60% yield), while HgCl₂ forms a dimeric {Hg₂(L)₂Cl₄} structure .
  • Reaction Conditions : Stirring metal salts with the ligand in ethanol/DMF for 18–24 hours under inert atmosphere .
  • Characterization : Compare IR shifts (e.g., C=N stretch downshifts from 1670 cm⁻¹ to 1655 cm⁻¹ upon Ni coordination) and UV-Vis spectra (new d-d transitions at 497–634 nm for Ni complexes) .

Q. How should researchers address contradictions in reported synthetic yields of metal-oxime complexes?

Discrepancies (e.g., 60% yield for Ni vs. higher yields in other studies) arise from:

  • Solvent Effects : Polar aprotic solvents (DMF) may improve solubility but require rigorous drying to prevent hydrolysis .
  • Stoichiometry : Excess ligand (2:1 ligand:metal ratio) ensures full coordination but may complicate purification .
  • Metal Reactivity : Hg(II) forms stable dimeric structures, while Ni(II) favors monomeric geometries, impacting crystallization efficiency .

Q. What methodological strategies are recommended for evaluating the biological activity of this oxime derivative?

While direct data on this compound is limited, imidazole-oxime analogs suggest:

  • Enzyme Inhibition Assays : Test interactions with cytochrome P450 or xanthine oxidase using UV-Vis kinetics (e.g., monitoring uric acid formation at 290 nm) .
  • Cellular Uptake Studies : Use fluorescently tagged derivatives to track localization in cancer cell lines via confocal microscopy.
  • Theoretical Modeling : Perform DFT calculations to predict binding affinities for targets like DNA helicases or kinase domains .

Data-Driven Research Design

Q. How can thermal analysis (TGA/DSC) optimize the stability of metal-oxime complexes?

  • TGA : Monitor decomposition temperatures (e.g., Ni complexes degrade above 230°C) to assess suitability for high-temperature applications .
  • DSC : Identify phase transitions (e.g., melting points ~229–230°C for Ni complexes) to refine crystallization protocols .

Q. What computational tools are essential for predicting the reactivity of this compound?

  • Molecular Dynamics (MD) : Simulate ligand flexibility in solvent environments (e.g., ethanol vs. DMF) to optimize reaction conditions .
  • Docking Software (AutoDock Vina) : Predict binding modes with biological targets (e.g., fungal CYP51) using PubChem CID 139575 as a starting structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.